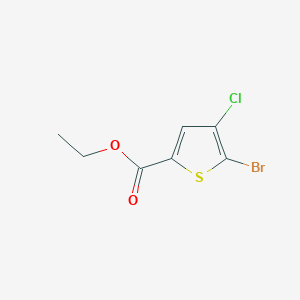![molecular formula C10H10N2O3 B13660189 Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and has been utilized in the development of various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions . One common method involves the use of a multicomponent reaction where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together under acidic conditions to form the imidazo[1,2-a]pyridine core . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol as a nucleophile in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold with diverse biological activities.
Methyl 3-nitroimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Studied for its anti-tuberculosis activity.
Uniqueness
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-4-12-8(10(13)15-2)6-11-9(12)5-7/h3-6H,1-2H3 |
InChIキー |
QEIZLTSYOLFJDR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(N2C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


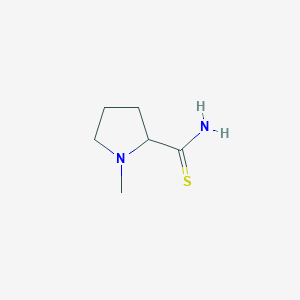
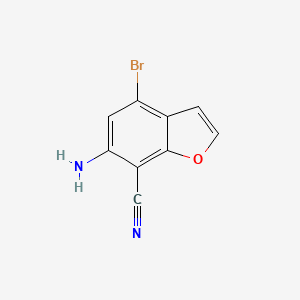
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)


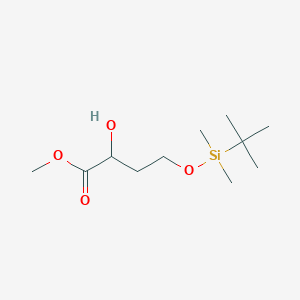
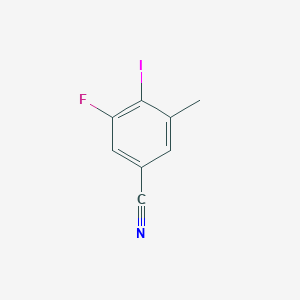
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
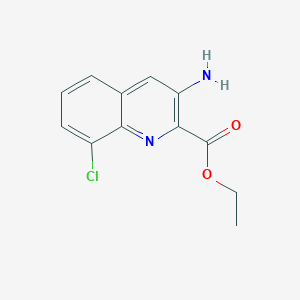
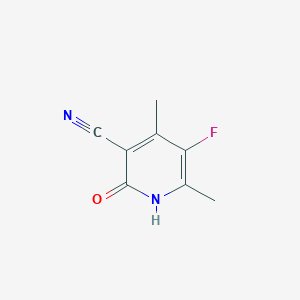
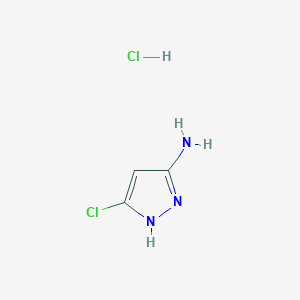
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
